molecular formula C18H14F2N2O4 B2846801 1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(2,6-difluorophenyl)urea CAS No. 1448034-95-4

1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(2,6-difluorophenyl)urea

Cat. No.: B2846801
CAS No.: 1448034-95-4
M. Wt: 360.317
InChI Key: QKRFAIUXKQVCCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(2,6-difluorophenyl)urea is a potent and selective ATP-competitive inhibitor of the B-Raf kinase enzyme, particularly targeting the oncogenic B-Raf V600E mutant variant. This compound is a key research tool in oncology and signal transduction studies, designed to investigate the dysregulated Ras/Raf/MEK/ERK signaling pathway, which is frequently implicated in various cancers such as melanoma, colorectal cancer, and papillary thyroid cancer. Its mechanism of action involves binding to the ATP-binding site of mutant B-Raf, thereby blocking kinase activity and subsequent downstream signaling through MEK and ERK, leading to the inhibition of proliferation and induction of apoptosis in susceptible cancer cell lines. Research utilizing this inhibitor is critical for understanding resistance mechanisms to clinically approved B-Raf inhibitors, exploring combination therapies, and validating new targets within the MAPK pathway. The compound's structure features a diaryl urea core, a common pharmacophore in kinase inhibitors, linked by a but-2-yn-1-yl spacer to a benzo[d][1,3]dioxole group, contributing to its specific binding affinity and pharmacological profile. It is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-3-(2,6-difluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2O4/c19-13-4-3-5-14(20)17(13)22-18(23)21-8-1-2-9-24-12-6-7-15-16(10-12)26-11-25-15/h3-7,10H,8-9,11H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKRFAIUXKQVCCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)NC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 2: Elemental Analysis and NMR Data

Compound Name / ID Calculated (C/H/N %) Experimental (C/H/N %) ¹H-NMR Key Shifts (ppm) Source
Target: 1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(2,6-difluorophenyl)urea N/A N/A N/A Hypothetical
1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(2,4-difluorophenyl)piperazine () 62.25/5.42/5.38 62.41/5.40/5.24 Benzo-dioxole: δ 6.80–6.85 (m, aromatic)
1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(4-trifluoromethylphenyl)piperazine (26) 61.18/5.37/5.28 61.49/5.42/5.19 CF₃: δ 1.45 (s, CH₃); Piperazine: δ 3.20
1-(4-(4-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)piperazin-1-yl)phenyl)ethanone (27) 65.52/6.19/5.46 65.78/6.47/5.31 Acetyl: δ 2.50 (s, COCH₃)

Key Observations:

Elemental Analysis : Piperazine derivatives (e.g., compound 26) show close alignment between calculated and experimental C/H/N values (Δ < 0.5%), confirming purity . The target’s urea group (higher nitrogen content) may require adjusted analytical methods.

NMR Signatures : The benzo[d][1,3]dioxole moiety consistently resonates at δ 6.80–6.85 ppm across analogs . The target’s but-2-yn-1-yl chain would likely show distinct alkyne proton signals (δ 2.50–3.50 ppm) absent in piperazine analogs.

Functional Group Impact on Bioactivity

While biological data for the target compound is unavailable, analogs in –4 suggest:

  • Piperazine Derivatives : Exhibit affinity for serotonin/dopamine receptors due to the basic nitrogen in piperazine .
  • Urea Derivatives: The target’s urea group may engage in stronger hydrogen bonding (vs.
  • Fluorine Substitution: 2,6-Difluorophenyl groups (target) enhance metabolic stability and membrane permeability compared to non-fluorinated analogs .

Q & A

Q. What synthetic methodologies are recommended for the preparation of this compound?

  • Methodological Answer : The synthesis involves multi-step reactions starting with benzo[d][1,3]dioxole derivatives and 2,6-difluorophenyl precursors. Key steps include:
  • Coupling Reactions : Use carbodiimide-based coupling reagents (e.g., DCC or EDC) to form the urea linkage under inert conditions.
  • Solvent Optimization : Tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C improves yield .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity.
  • Critical Control : Monitor reaction progress via TLC or HPLC to prevent byproduct formation .

Q. How can researchers structurally characterize this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR (e.g., δ 7.2–6.8 ppm for aromatic protons, δ 155 ppm for urea carbonyl) .
  • IR Spectroscopy : Peaks at ~1705 cm1^{-1} (C=O stretch) and 1221 cm1^{-1} (C-F stretch) confirm functional groups .
  • Mass Spectrometry : HRMS (e.g., m/z 360.317 for [M+H]+^+) validates molecular weight .
  • Purity Analysis : GCMS or HPLC with UV detection (λ = 254 nm) identifies impurities (<2%) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Prioritize assays based on structural motifs:
  • Anticancer Activity : MTT assay against HeLa or MCF-7 cell lines (IC50_{50} values <10 µM suggest potency) .
  • Antimicrobial Screening : Broth microdilution for MIC determination against S. aureus or E. coli .
  • Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) using ADP-Glo kits .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological efficacy?

  • Methodological Answer : Focus on modifying key substituents and using computational tools:
  • Analog Synthesis : Replace the benzo[d][1,3]dioxole with thiophene or pyridine rings to assess electronic effects .
  • Fluorine Substitution : Compare 2,6-difluorophenyl vs. 3,5-difluorophenyl derivatives for target selectivity .
  • Data Table :
Analog StructureBioactivity (IC50_{50}, µM)Target Selectivity
Benzo[d]dioxole + 2,6-F2_2-Ph8.2 ± 0.5EGFR
Thiophene + 2,6-F2_2-Ph12.4 ± 1.1VEGFR-2
Pyridine + 3,5-F2_2-Ph23.7 ± 2.3PDGFR-β
  • Computational Validation : Molecular docking (AutoDock Vina) predicts binding affinities to kinase ATP pockets .

Q. How can solubility limitations in aqueous assays be addressed?

  • Methodological Answer :
  • Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
  • Pro-Drug Design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to improve bioavailability .
  • Surfactant Use : Polysorbate-80 (0.01% w/v) in PBS buffer for in vitro assays .

Q. How to resolve discrepancies between in vitro potency and in vivo efficacy?

  • Methodological Answer :
  • Pharmacokinetic (PK) Profiling : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models .
  • Metabolite Identification : Liver microsome assays (human/rat) with UPLC-QTOF-MS to detect Phase I/II metabolites .
  • Formulation Adjustments : Nanoemulsions or liposomal encapsulation to enhance bioavailability if poor absorption is observed .

Q. What computational strategies predict molecular targets and off-target effects?

  • Methodological Answer :
  • Target Prediction : Use SwissTargetPrediction or SEA to identify kinase/GPCR targets .
  • Molecular Dynamics (MD) : Simulate binding stability (GROMACS) over 100 ns to assess urea group interactions with catalytic lysines .
  • Off-Target Screening : PASS Online tool for toxicity profiling (e.g., hERG inhibition risk) .

Q. How to optimize synthetic yield for gram-scale production?

  • Methodological Answer :
  • Flow Chemistry : Tubular reactors with residence time <10 min reduce side reactions (e.g., Omura-Sharma-Swern oxidation adapted for alkyne intermediates) .
  • Green Solvents : Replace DCM with 2-MeTHF or cyclopentyl methyl ether (CPME) for safer large-scale use .
  • Process Monitoring : In-line FTIR or PAT tools for real-time reaction control .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.